molecular formula C15H15N5O3S B2841259 3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034365-22-3

3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2841259
CAS No.: 2034365-22-3
M. Wt: 345.38
InChI Key: PMMUYDFDBJRMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a heterocyclic molecule featuring a thiazole ring substituted with a pyrrole group, linked via a carbonyl bridge to an azetidine (four-membered nitrogen ring). This azetidine is further connected to an imidazolidine-2,4-dione core.

Properties

IUPAC Name

3-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-9-12(24-15(17-9)18-4-2-3-5-18)13(22)19-7-10(8-19)20-11(21)6-16-14(20)23/h2-5,10H,6-8H2,1H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMUYDFDBJRMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic synthesis. One common route starts with the preparation of the thiazole ring, followed by the introduction of the pyrrole moiety. The azetidinyl group is then attached, and finally, the imidazolidine-2,4-dione ring is formed.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Pyrrole Introduction: The pyrrole ring can be introduced using a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Azetidinyl Group Attachment: The azetidinyl group can be introduced via a cyclization reaction involving β-lactams.

    Imidazolidine-2,4-dione Formation: The final step involves the formation of the imidazolidine-2,4-dione ring through a cyclization reaction of urea derivatives with appropriate carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the azetidinyl and imidazolidine rings, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding N-oxides or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound 3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic molecule with significant potential in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Molecular Formula

The molecular formula is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 316.38 g/mol.

Pharmacological Applications

The compound exhibits promising biological activity, particularly in the following areas:

Antimicrobial Activity

Studies indicate that compounds with thiazole and pyrrole structures often display significant antimicrobial properties. This compound could be evaluated for its effectiveness against various bacterial and fungal pathogens.

Anticancer Potential

Research has shown that similar compounds can inhibit cancer cell proliferation. The thiazole ring is known to act as a pharmacophore, making this compound a candidate for anticancer drug development.

Synthetic Chemistry

The synthesis of this compound involves multi-step organic reactions, which can be optimized for yield and purity. The synthetic routes typically include:

  • Formation of the thiazole and pyrrole components.
  • Coupling reactions to integrate the azetidine and imidazolidine structures.

Biological Mechanism Studies

Understanding the biological mechanisms through which this compound exerts its effects is crucial. Interaction studies can help elucidate its pathways and potential therapeutic effects.

Comparison of Related Compounds

Compound NameStructure FeaturesUnique Aspects
4-MethylthiazoleContains thiazoleSimple structure with no heterocycles
1H-PyrroleBasic pyrrole structureLacks thiazole and azetidine functionalities
Benzamide DerivativesAmide linkageDoes not contain thiazole or pyrrole components

Synthesis Pathways

StepReaction TypeDescription
1CondensationFormation of thiazole ring
2CouplingIntegration of pyrrole moiety
3CyclizationFormation of azetidine structure
4FinalizationCreation of imidazolidine dione

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of related thiazole-pyrrole compounds, it was found that modifications in the side chains significantly affected activity levels against Gram-positive bacteria. This suggests that similar modifications could enhance the efficacy of our target compound.

Case Study 2: Anticancer Activity

A recent investigation into thiazole-containing compounds revealed their ability to induce apoptosis in cancer cell lines. The specific mechanisms involved were linked to mitochondrial dysfunction and reactive oxygen species generation, providing a pathway for further exploration with our compound.

Mechanism of Action

The mechanism of action of 3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple heterocyclic rings may allow it to bind to active sites or allosteric sites on proteins, modulating their activity. Pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s key structural elements—thiazole, azetidine, and imidazolidine-dione—are shared with other derivatives reported in the literature. For example:

  • Compound 3 (): A thiazole-pyrimidine hybrid with a hydroxylphenyl substituent. Unlike the target compound, it lacks the azetidine and dione moieties but shares the thiazole core, which may influence electronic properties and binding interactions .
  • Compound 9c (): A benzimidazole-thiazole-triazole acetamide. While structurally distinct, its thiazole-triazole linkage highlights the importance of nitrogen-rich heterocycles in modulating solubility and target affinity .
  • Example 76 (): A chromenone derivative with a pyrazolo-pyrimidine-thiazole system. The thiazole ring here is part of a fused heterocyclic scaffold, contrasting with the target compound’s modular design .

Table 1: Structural Comparison

Compound Thiazole Azetidine Dione Additional Features
Target Compound Yes Yes Yes Pyrrole substituent
Compound 3 () Yes No No Pyrimidine, hydroxylphenyl
Compound 9c () Yes No No Triazole, benzimidazole
Example 76 () Yes No No Chromenone, pyrazolo-pyrimidine
Physicochemical Properties
  • Melting Points : Thiazole-containing compounds generally exhibit high melting points due to aromatic stacking. For example, Compound 3 melts at 242–243°C , while Example 76 melts at 252–255°C . The target compound’s imidazolidine-dione core may further elevate its melting point (~240–260°C).
  • Solubility : The pyrrole and azetidine groups could enhance solubility in polar solvents compared to purely aromatic analogs (e.g., ’s benzimidazole derivatives) .

Table 3: Hypothetical Pharmacological Profile

Compound Potential Targets Bioactivity Inference
Target Compound Kinases, proteases Enzyme inhibition
Compound 9c () α-Glucosidase Antidiabetic activity
Example 76 () Kinases (e.g., PI3K) Anticancer activity

Biological Activity

The compound 3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising an imidazolidine core, a thiazole moiety, and an azetidine ring. The presence of these functional groups contributes to its biological activity. The molecular formula can be represented as C14H16N4O3SC_{14}H_{16}N_4O_3S.

Research indicates that compounds similar to This compound may exert their effects through various mechanisms:

  • Enzyme Inhibition : Many derivatives have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling. This suggests potential applications in managing diabetes mellitus .
  • Anti-inflammatory Activity : Compounds with similar thiazole and imidazolidine structures have been reported to exhibit significant anti-inflammatory effects in vivo, indicating that this compound may also possess such properties .
  • Analgesic Effects : Preliminary studies suggest that the compound might demonstrate analgesic properties comparable to established pain relief medications like ketorolac .

Table 1: Biological Activity Summary

Activity TypeObservationsReference
PTP1B InhibitionIC50 values ranging from 0.41 to 4.68 μM
Anti-inflammatorySignificant reduction in paw edema
Analgesic EffectsComparable efficacy to ketorolac in pain models

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • PTP1B Inhibitors : A study synthesized various thiazolidine derivatives and evaluated their PTP1B inhibitory activity. The most potent compound exhibited an IC50 of 0.41 μM, indicating strong potential for diabetes treatment through enhanced insulin signaling .
  • Anti-inflammatory and Analgesic Properties : In vivo tests using models such as the "hot plate" and acetic acid-induced writhing demonstrated that compounds containing similar structural motifs had significant analgesic effects, with some achieving efficacy rates close to established drugs like ketorolac .
  • Structural Modifications : Research on structural analogs has shown that modifications can enhance or diminish biological activity, highlighting the importance of specific functional groups in mediating these effects .

Q & A

Basic Synthesis and Characterization

Q1: What are the critical steps for synthesizing 3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione, and how can reaction conditions be optimized for high yield? A:

  • Key Steps :
    • Formation of the thiazole ring via cyclization using β-diketone precursors (e.g., hydrazine derivatives) .
    • Acylation of the azetidine ring using 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl chloride under anhydrous conditions .
    • Coupling the acylated azetidine to the imidazolidine-2,4-dione core via nucleophilic substitution .
  • Optimization :
    • Solvent choice (e.g., ethanol or DMF) and pH control (using K₂CO₃ or NaHCO₃) improve reaction kinetics .
    • Reflux conditions (70–90°C) enhance product purity .
    • Monitor progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) .

Advanced Analytical Techniques

Q2: How can researchers resolve discrepancies in NMR data for structurally similar thiazole-imidazolidinedione derivatives? A:

  • Methodology :
    • Use 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations and confirm regiochemistry .
    • Compare experimental data with computational predictions (DFT or molecular docking) to validate stereoelectronic effects .
    • Cross-validate purity via HPLC-MS to rule out byproducts (e.g., unreacted azetidine intermediates) .
  • Case Study : Contradictory NOE signals in pyrrole-substituted analogs were resolved by adjusting solvent polarity (DMSO-d₆ vs. CDCl₃) to stabilize conformers .

Biological Activity Profiling

Q3: What experimental strategies are recommended for evaluating the anticancer potential of this compound? A:

  • In Vitro Assays :
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
    • Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
  • Mechanistic Studies :
    • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or tubulin .
    • Pathway Analysis : Western blotting for caspase-3, Bcl-2, and PARP cleavage .
  • Controls : Compare with structurally related thiazolidinones (e.g., rosiglitazone) to establish SAR .

Structural-Activity Relationship (SAR) Challenges

Q4: How can researchers address conflicting data on the anti-inflammatory activity of pyrrole-thiazole hybrids? A:

  • Hypothesis Testing :
    • Synthesize analogs with modified substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate electronic effects .
    • Use in silico tools (e.g., CoMFA, SwissADME) to predict bioavailability and target affinity .
  • Experimental Validation :
    • In Vivo Models : Carrageenan-induced paw edema in rats, measuring COX-2 inhibition via ELISA .
    • Data Normalization : Express activity relative to dexamethasone and account for metabolic stability (e.g., microsomal assays) .

Computational Modeling Applications

Q5: What computational approaches are most reliable for predicting the binding modes of this compound with biological targets? A:

  • Workflow :
    • Molecular Docking : Use Schrödinger Suite or GROMACS to simulate interactions with targets (e.g., PPAR-γ, EGFR) .
    • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
    • Free Energy Calculations : MM-PBSA/GBSA to quantify ΔG binding .
  • Validation :
    • Cross-check with experimental IC₅₀ values and mutagenesis studies (e.g., alanine scanning) .

Stability and Degradation Studies

Q6: How should researchers design experiments to evaluate the pH-dependent stability of this compound? A:

  • Protocol :
    • Prepare buffered solutions (pH 1.2–7.4) simulating gastric to physiological conditions .
    • Incubate compound at 37°C, sampling at intervals (0, 6, 24, 48h).
    • Analyze degradation via UPLC-PDA and identify byproducts using HRMS .
  • Key Findings :
    • Thiazole rings are stable in acidic conditions, but imidazolidinedione may hydrolyze above pH 6.5 .

Advanced Synthetic Modifications

Q7: What strategies can improve the metabolic stability of this compound without compromising activity? A:

  • Approaches :
    • Bioisosteric Replacement : Substitute metabolically labile groups (e.g., methyl with trifluoromethyl) .
    • Prodrug Design : Introduce ester or amide prodrug moieties to enhance oral bioavailability .
    • Cyclization : Convert linear side chains to azetidine or piperidine rings to reduce CYP450 oxidation .
  • Validation :
    • Assess stability in human liver microsomes (HLM) and plasma .

Contradictory Data Resolution

Q8: How can conflicting reports on the antimicrobial efficacy of thiazole-imidazolidinedione derivatives be resolved? A:

  • Root Cause Analysis :
    • Strain Variability : Test against standardized ATCC strains (e.g., S. aureus ATCC 29213) .
    • Assay Conditions : Standardize inoculum size (1–5 × 10⁵ CFU/mL) and media (Mueller-Hinton agar) .
  • Follow-Up Studies :
    • Time-Kill Assays : Determine bactericidal vs. bacteriostatic effects .
    • Resistance Profiling : Serial passage experiments to assess mutation prevention concentration (MPC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.